N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]methyl]benzamide
Overview
Description
N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]methyl]benzamide is a complex organic compound that features a pyrazole ring substituted with a cyanoethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the cyanoethyl and fluorophenyl groups. The final step involves the benzylation of the pyrazole derivative to obtain the target compound.
Preparation of Pyrazole Core: The pyrazole core can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Substituents: The cyanoethyl group can be introduced via a nucleophilic substitution reaction, while the fluorophenyl group can be added through a Suzuki-Miyaura coupling reaction.
Benzylation: The final step involves the benzylation of the pyrazole derivative using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyanoethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-chlorophenyl)pyrazol-4-yl]methyl]benzamide
- N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]methyl]benzamide
Uniqueness
N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]methyl]benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-benzyl-N-[[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O/c28-25-14-12-22(13-15-25)26-24(20-32(30-26)17-7-16-29)19-31(18-21-8-3-1-4-9-21)27(33)23-10-5-2-6-11-23/h1-6,8-15,20H,7,17-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJEGRUBVFCCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CN(N=C2C3=CC=C(C=C3)F)CCC#N)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.